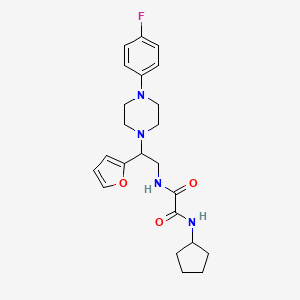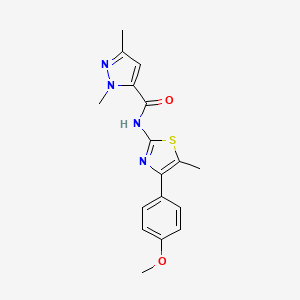
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, also known as AMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMP is a piperazine derivative that has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. This compound has been shown to bind to various proteins, including the heat shock protein 90 (Hsp90), which is involved in the regulation of cell growth and survival. The binding of this compound to Hsp90 may disrupt its function and lead to the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and migration of cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to scavenge free radicals, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has great potential for future research in various fields. In medicinal chemistry, further studies are needed to investigate the anti-cancer, anti-inflammatory, and anti-oxidant activities of this compound in vivo and to optimize its pharmacokinetic properties. In biochemistry, this compound can be used as a tool to study protein-ligand interactions and enzyme inhibition, and further studies are needed to elucidate its mechanism of action. In material science, this compound can be explored as a potential precursor for the synthesis of novel materials with unique properties, such as molecularly imprinted polymers and metal-organic frameworks.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in various fields.
Méthodes De Synthèse
The synthesis of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be achieved through several methods, including the reaction of 4-acetyl-1-methylpiperazine with acrolein in the presence of a base, the reaction of 4-acetyl-1-methylpiperazine with acrylonitrile in the presence of a base, and the reaction of 4-acetyl-1-methylpiperazine with acrylamide in the presence of a base. The yield and purity of the synthesized this compound depend on the reaction conditions, such as the type and concentration of the base, reaction temperature, and reaction time.
Applications De Recherche Scientifique
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition. In material science, this compound has been explored as a potential precursor for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-(4-acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-10(14)12-6-5-11(9(3)13)7-8(12)2/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWUETVIPHOBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)

![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)

